
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate, also known as coumarin, is a naturally occurring compound found in many plants and is widely used in the fragrance industry. Coumarin has been studied for its various biological activities, including its anti-inflammatory, anti-tumor, and anti-coagulant properties. In
作用机制
The mechanism of action of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate is complex and involves multiple pathways. Coumarin has been shown to inhibit the activity of various enzymes, including COX-2, lipoxygenase, and protein kinase C. It also modulates the expression of various genes involved in inflammation and apoptosis. Coumarin has been found to activate the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
Coumarin has various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-coagulant properties. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2, an enzyme involved in inflammation. Coumarin has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate has anticoagulant properties and has been used in the treatment of thrombotic disorders.
实验室实验的优点和局限性
Coumarin has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. It is also a relatively stable compound and can be stored for long periods of time. However, 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate has some limitations, including its low solubility in water and its potential toxicity at high doses. It is important to use appropriate safety precautions when handling 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate in the laboratory.
未来方向
There are several future directions for the study of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate. One area of research is the development of novel 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate derivatives with enhanced biological activities. Another area of research is the investigation of the role of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate in the regulation of the immune system and its potential use in the treatment of autoimmune diseases. In addition, the use of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate as a natural preservative in the food and cosmetic industries is an area of growing interest. Further research is needed to fully understand the potential applications of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate in various fields.
合成方法
Coumarin can be synthesized through several methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the condensation of salicylaldehyde with acetic anhydride in the presence of sodium acetate and yields 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate as the product. The Pechmann condensation involves the reaction between phenol and a beta-ketoester in the presence of a strong acid catalyst. The Knoevenagel condensation involves the reaction between salicylaldehyde and a beta-ketoester in the presence of a base catalyst. These methods have been widely used for the synthesis of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate in the laboratory.
科学研究应用
Coumarin has been extensively studied for its various biological activities, including anti-inflammatory, anti-tumor, and anti-coagulant properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduce the activity of COX-2, an enzyme involved in inflammation. Coumarin has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate has anticoagulant properties and has been used in the treatment of thrombotic disorders.
属性
IUPAC Name |
(8-methyl-2-oxo-4-propylchromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-4-5-11-8-14(17)19-15-9(2)13(18-10(3)16)7-6-12(11)15/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMDMAGMFWWJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

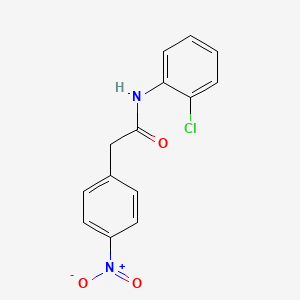
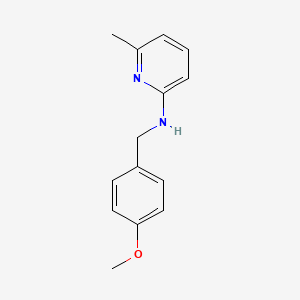
![methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5776440.png)
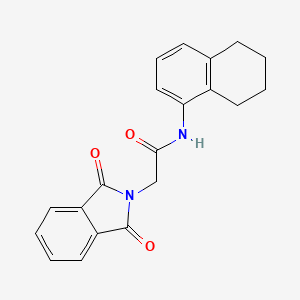
![ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5776456.png)
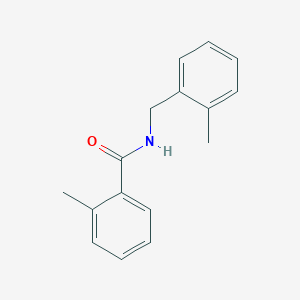
![2-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5776475.png)
![2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5776477.png)
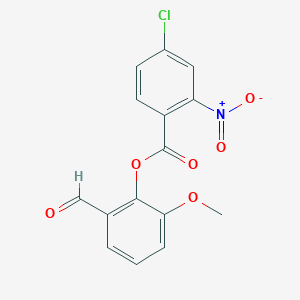
![1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5776492.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide](/img/structure/B5776498.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5776513.png)
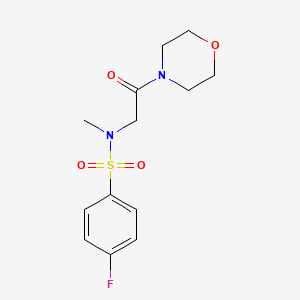
![(2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5776523.png)